2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-chlorophenyl)acetamide
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Overview
Description
2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the thioxo group: This step may involve the use of sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the chlorobenzyl and phenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds, Grignard reagents, and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor modulation: The compound may interact with cell surface or intracellular receptors, altering their signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-chlorophenyl)acetamide: shares structural similarities with other imidazolidinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H19Cl2N3O2S |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(2-chlorophenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C24H19Cl2N3O2S/c25-17-8-6-9-18(13-17)27-22(30)14-21-23(31)29(19-10-2-1-3-11-19)24(32)28(21)15-16-7-4-5-12-20(16)26/h1-13,21H,14-15H2,(H,27,30) |
InChI Key |
KHSKRHYPGIMISH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=C3Cl)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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